

physicochemical properties of 2-Chloro-4-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-nitrobenzoic Acid**

Introduction

2-Chloro-4-nitrobenzoic acid (CAS No. 99-60-5) is a substituted aromatic carboxylic acid, a versatile intermediate in organic synthesis.^{[1][2]} Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} Notably, it serves as a key intermediate in the production of the antiseptic drug Rivanol and is utilized in the development of anti-inflammatory and analgesic agents.^{[2][3]} This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key chemical reactions, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

2-Chloro-4-nitrobenzoic acid is a light yellow to off-white crystalline powder.^{[1][3][4]} It is stable under normal temperature and pressure conditions.^{[1][3][4]} The compound is acidic in aqueous solution due to the presence of the carboxylic acid group.^[1]

General Properties

A summary of the general properties of **2-Chloro-4-nitrobenzoic acid** is presented below.

Property	Value	Source
CAS Number	99-60-5	[1][5]
Molecular Formula	C ₇ H ₄ ClNO ₄	[1][4][5]
Molecular Weight	201.56 g/mol	[1][4][5]
Appearance	Light yellow, off-white, or straw-yellow crystalline powder	[1][2][3][4]
IUPAC Name	2-chloro-4-nitrobenzoic acid	[5][6]
Synonyms	4-Nitro-2-chlorobenzoic acid, o-Chloro-p-nitrobenzoic acid	[1][6]

Quantitative Physicochemical Data

Key quantitative physicochemical data are crucial for applications in synthesis and formulation.

Property	Value	Source
Melting Point	136-144 °C	[1][3][4][7][8]
Boiling Point	362.2 °C at 760 mmHg (decomposes before boiling)	[1][3][4][8]
Density	~1.602 g/cm ³	[1][3][4][8]
Water Solubility	1 g/L (at 20 °C)	[3][9]
Solubility (Organic)	Soluble in ethanol, acetone, and diethyl ether	[1]
pKa	1.96 (at 25 °C)	[7][9]
Flash Point	172.8 °C	[3][4][8]
LogP	2.13	[8]

Spectral Data

Spectral data are essential for the structural confirmation and identification of **2-Chloro-4-nitrobenzoic acid**.

Spectrum Type	Database/Reference
^1H NMR	Available in spectral databases like NMRShiftDB.[6][10]
^{13}C NMR	Available in spectral databases like ChemicalBook.[10]
Mass Spectrometry	Data available from the NIST Mass Spectrometry Data Center.[6]
Infrared (IR) Spectroscopy	FTIR spectra (KBr wafer) are available from sources like SpectraBase.[6]
UV-VIS Spectra	Available in spectral databases like SpectraBase.[6]

Experimental Protocols

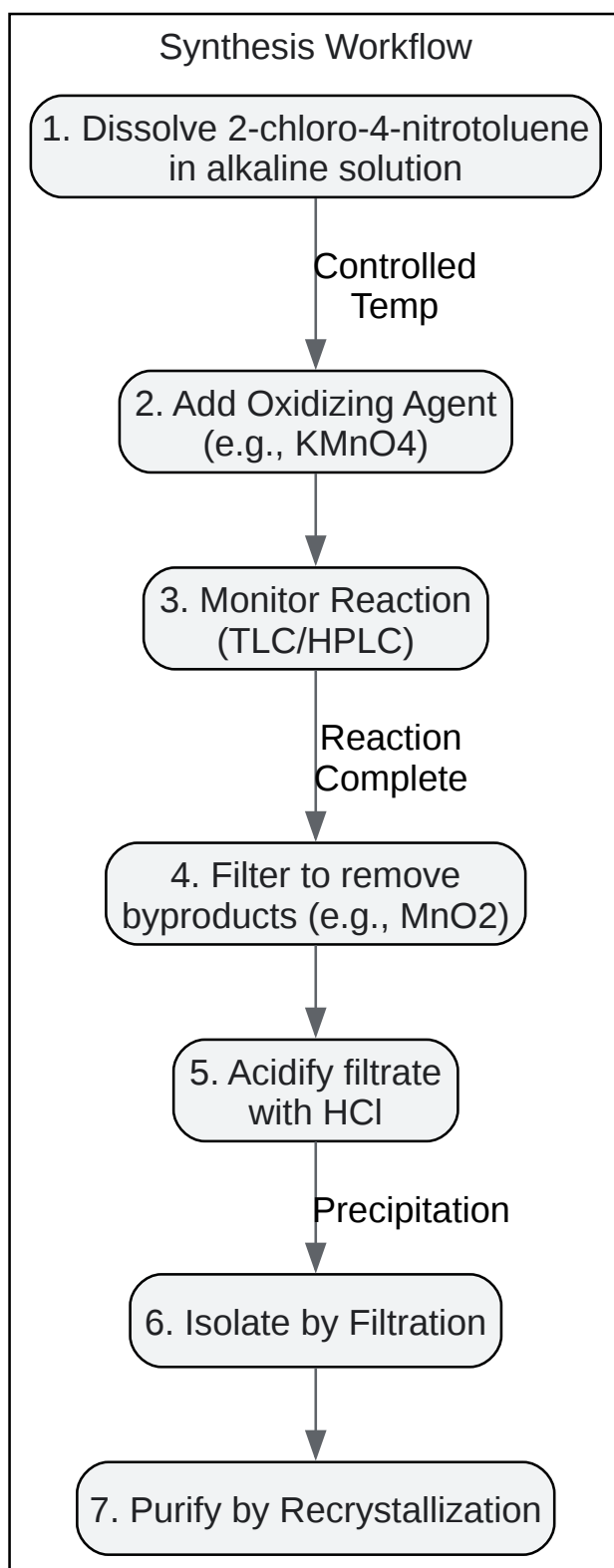
Synthesis via Oxidation of 2-Chloro-4-nitrotoluene

A common and effective method for synthesizing **2-Chloro-4-nitrobenzoic acid** is through the oxidation of 2-chloro-4-nitrotoluene.[11] This precursor already contains the desired arrangement of substituents on the aromatic ring, simplifying the synthesis.[11]

Methodology:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and temperature control, a solution of 2-chloro-4-nitrotoluene is prepared in an appropriate solvent, such as an alkaline aqueous solution.
- **Oxidation:** A strong oxidizing agent, such as potassium permanganate (KMnO_4) or nitric acid, is added portion-wise to the solution.[11] The reaction temperature must be carefully controlled to prevent side reactions and ensure the selective oxidation of the methyl group to a carboxylic acid.[11]

- **Monitoring:** The reaction progress is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled. If using KMnO_4 , the manganese dioxide (MnO_2) byproduct is removed by filtration.
- **Acidification:** The resulting filtrate, containing the potassium salt of the product, is acidified with a strong acid (e.g., HCl) to precipitate the **2-Chloro-4-nitrobenzoic acid**.[\[11\]](#)
- **Isolation and Purification:** The crude product is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization.



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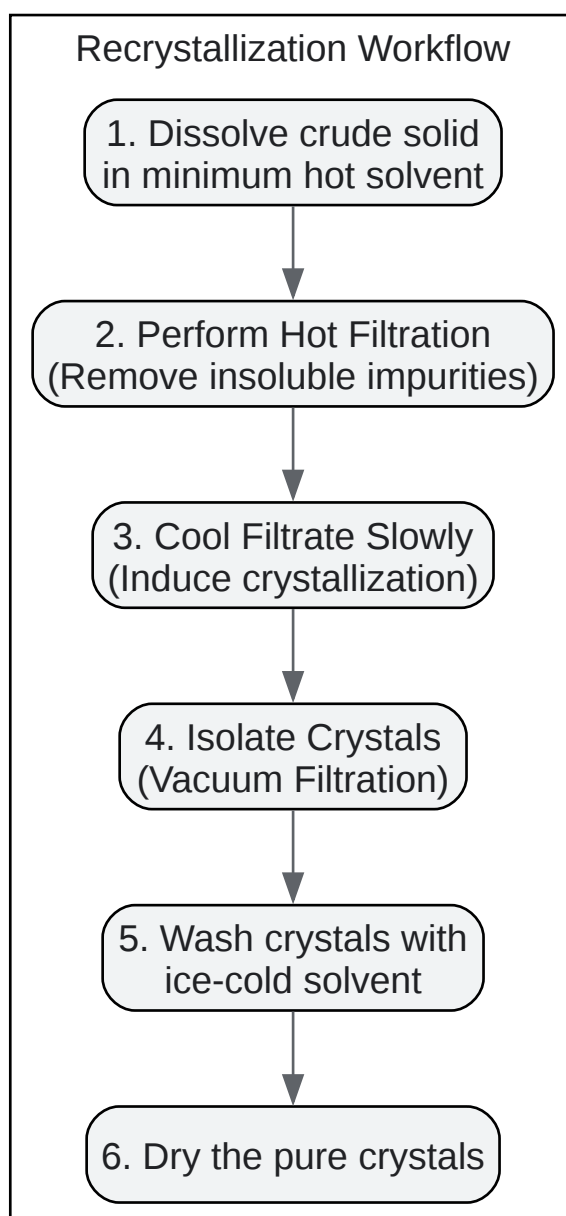
Caption: General workflow for the synthesis of **2-Chloro-4-nitrobenzoic acid**.

Purification by Recrystallization

Recrystallization is a standard technique used to purify the crude **2-Chloro-4-nitrobenzoic acid** by leveraging its temperature-dependent solubility.^{[12][13]}

Methodology:

- **Solvent Selection:** Choose a suitable solvent. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.^[12] Given its low water solubility, a mixed solvent system or an organic solvent like ethanol might be more effective than water alone.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.^{[12][13][14]}
- **Decolorization (Optional):** If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.
- **Hot Filtration:** Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.^{[12][14]} This step prevents premature crystallization of the product.
- **Crystallization:** Allow the hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of the **2-Chloro-4-nitrobenzoic acid** decreases, leading to the formation of pure crystals.^{[12][13]} The cooling process can be completed in an ice bath to maximize the yield.^{[13][14]}
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.^{[13][14]}
- **Washing and Drying:** Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.^[13] The purified crystals are then dried in a desiccator or a low-temperature oven.



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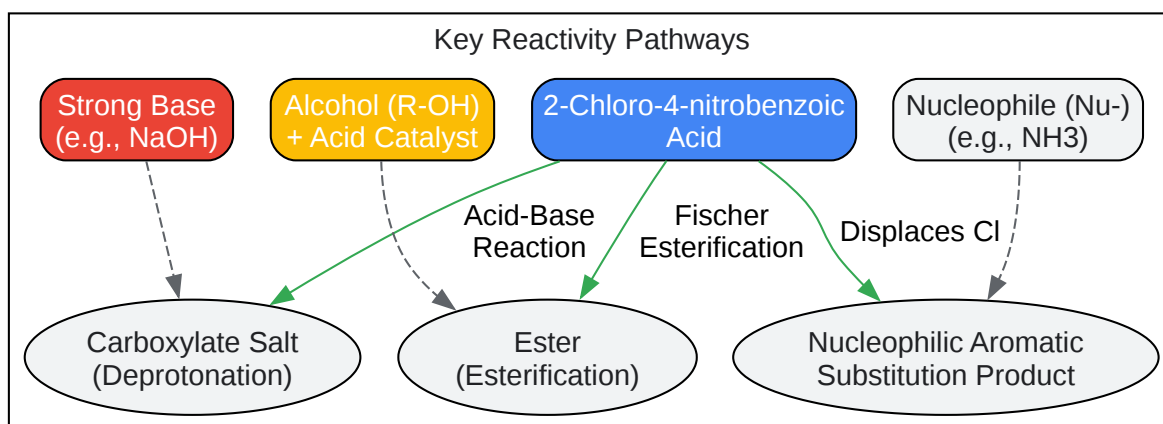
Caption: Standard experimental workflow for the purification of a solid compound.

Reactivity and Stability

2-Chloro-4-nitrobenzoic acid is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area away from incompatible substances.[3][4] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Upon heating, it may decompose and release toxic fumes of chlorine and nitrogen oxides.[1]

The molecule's reactivity is characterized by the functional groups present:

- **Carboxylic Acid:** It can undergo typical reactions of a carboxylic acid, such as forming salts with bases and esters with alcohols.[1]
- **Aromatic Ring:** The nitro group is strongly deactivating, making electrophilic aromatic substitution difficult. The chlorine atom can be displaced in nucleophilic aromatic substitution reactions, a key step in its use as a synthetic intermediate.



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Caption: Logical diagram of the primary reactions of **2-Chloro-4-nitrobenzoic acid**.

Safety Information

2-Chloro-4-nitrobenzoic acid is classified as an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation.[1][6][15] It may also cause respiratory irritation.[1][6][15] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[15][16]

Conclusion

2-Chloro-4-nitrobenzoic acid is a well-characterized compound with a range of applications stemming from its distinct physicochemical properties and reactivity. The data and protocols summarized in this guide offer a technical foundation for its use in research and development, particularly within the pharmaceutical and chemical industries. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its safe and effective application in the synthesis of more complex molecules.

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